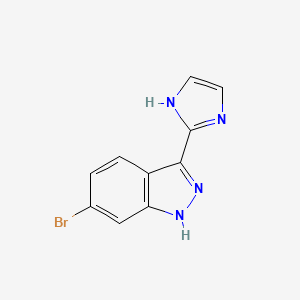

6-bromo-3-(1H-imidazol-2-yl)-1H-indazole

Descripción general

Descripción

6-bromo-3-(1H-imidazol-2-yl)-1H-indazole is a heterocyclic compound that features both an indazole and an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-3-(1H-imidazol-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

6-bromo-3-(1H-imidazol-2-yl)-1H-indazole has several scientific research applications, including:

Chemistry: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.

Biology: It is used in the study of biological processes and the development of bioactive molecules.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in the context of anti-tuberculosis agents, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes or pathways involved in bacterial metabolism .

Comparación Con Compuestos Similares

6-bromo-3-(1H-imidazol-2-yl)-1H-indazole can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. These compounds share similar structural features but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

List of Similar Compounds

- Imidazo[1,2-a]pyridines

- Imidazo[4,5-b]pyridines

- Isoxazole derivatives

Actividad Biológica

Introduction

6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of indazole derivatives followed by the introduction of an imidazole moiety. Common methods include:

- Bromination : The indazole is brominated using bromine or N-bromosuccinimide (NBS) in a solvent such as acetic acid.

- Substitution : The brominated compound undergoes nucleophilic substitution with imidazole derivatives to form the final product.

This synthetic route allows for the introduction of various functional groups, enhancing the compound's biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that similar indazole derivatives can inhibit various kinases involved in tumor growth:

- Polo-like Kinase 4 (PLK4) : Compounds based on indazole structures have been reported to act as potent PLK4 inhibitors, with IC50 values in the nanomolar range .

- FGFR Inhibition : Indazole derivatives have demonstrated strong inhibitory effects on fibroblast growth factor receptors (FGFR) with IC50 values as low as 30.2 nM .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may inhibit kinase activity by binding to ATP-binding sites or allosteric sites on target proteins, disrupting their function and leading to reduced cell proliferation.

- Signal Transduction Pathways : It has been suggested that this compound can interfere with pathways such as ERK1/2 signaling, which is critical in cancer progression .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has shown potential antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity : Preliminary studies indicate that indazole derivatives can exhibit bactericidal effects against various pathogens, suggesting potential for development as antimicrobial agents.

- Anti-inflammatory Effects : Research has indicated that certain indazole compounds can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a series of indazole derivatives, including this compound, on cancer cell lines. The results showed significant inhibition of cell growth in HCT116 colon cancer cells, with IC50 values indicating potent activity .

Case Study 2: In Vivo Studies

In vivo studies using mouse models demonstrated that administration of related indazole compounds resulted in reduced tumor size and improved survival rates in subjects with induced tumors. This suggests a promising therapeutic potential for indazoles in cancer treatment .

Propiedades

IUPAC Name |

6-bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4/c11-6-1-2-7-8(5-6)14-15-9(7)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUFFFSHVASUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276361 | |

| Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207174-95-5 | |

| Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207174-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.